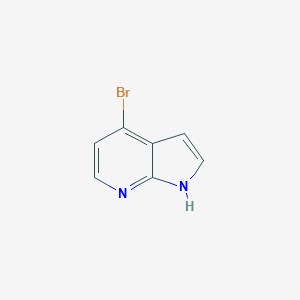

4-Bromo-7-azaindole

Descripción

The exact mass of the compound 4-bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHTYOQWQEBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624173 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-06-2 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Bromo-7-azaindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole, also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structural framework, an azaindole core with a bromine substituent, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in chemical synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [4][5] |

| Molecular Weight | 197.03 g/mol | [4][6] |

| Appearance | Off-white to light yellow or pale yellow solid/powder.[1][3] | [1][3] |

| Melting Point | 178-183 °C | [4][6] |

| Boiling Point | Not well-defined (decomposes at high temperatures). | [2] |

| Solubility | Moderately soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2] | [2] |

| pKa | Data not available in the searched literature. | |

| logP | Data not available in the searched literature. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of this compound using a standard melting point apparatus.[7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 1-2 mm.[9]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Place a calibrated thermometer in the designated port.

-

Heating: Turn on the apparatus and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.

-

Approximate Melting Point Determination: Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the heating rate to a slow and uniform 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[8]

-

Data Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[9]

-

Repeat: For accuracy, repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol describes a general procedure to determine the solubility of this compound in various solvents.

Apparatus and Materials:

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Spatula

-

Analytical balance

-

Various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO)

-

This compound sample

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities. Common choices for initial screening include water, ethanol, methanol, and dichloromethane.[2]

-

Qualitative Assessment:

-

Place a small, visually estimated amount (e.g., a few milligrams) of this compound into separate test tubes.

-

Add approximately 1 mL of each selected solvent to the respective tubes.

-

Agitate the mixtures vigorously using a vortex mixer or by shaking for at least one minute.

-

Visually inspect each tube for dissolution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble." A clear solution indicates solubility.[10]

-

-

Semi-Quantitative Assessment (Shake-Flask Method): [11]

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into a vial.

-

Add a measured volume of the desired solvent (e.g., 1 mL).

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After shaking, allow any undissolved solid to settle.

-

Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The solubility can then be calculated and expressed in units such as mg/mL or mol/L.

-

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active molecules, most notably tyrosine kinase inhibitors, which are pivotal in cancer therapy.[3][12] The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki coupling.[12]

Synthetic Workflow for Kinase Inhibitors

The following diagram illustrates a generalized synthetic pathway where this compound is utilized as a key building block in the synthesis of kinase inhibitors.

Caption: Generalized workflow for the synthesis of kinase inhibitors using this compound.

This workflow highlights the central role of this compound in a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid or ester to form a 4-substituted-7-azaindole intermediate. This intermediate can then undergo further chemical modifications to yield the final kinase inhibitor drug candidate. This strategic approach allows for the systematic exploration of different substituents at the 4-position to optimize the compound's biological activity and pharmacokinetic properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | 348640-06-2 [chemicalbook.com]

- 4. This compound| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]

- 5. scbt.com [scbt.com]

- 6. 4-ブロモ-7-アザインドール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-7-Azaindole from 7-Azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent and effective method for the synthesis of 4-Bromo-7-azaindole, a crucial building block in the development of various therapeutic agents, starting from the readily available precursor, 7-azaindole. The synthesis is a two-step process involving an initial N-oxidation of the 7-azaindole followed by a subsequent bromination.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically significant molecules. The introduction of a bromine atom at the 4-position of the 7-azaindole nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data to facilitate its application in a research and development setting.

Overall Synthetic Scheme

The synthesis of this compound from 7-azaindole is most reliably achieved through a two-step reaction sequence as depicted below. The initial step involves the selective oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is followed by the introduction of the bromine atom at the 4-position.

Starting materials for 4-Bromo-7-azaindole synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 4-Bromo-7-azaindole, a crucial building block in medicinal chemistry. The synthesis predominantly commences with the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This guide provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Core Synthetic Strategy: From 7-Azaindole to this compound

The principal and most documented method for the synthesis of this compound involves a two-step process starting from 7-azaindole. The initial step is the N-oxidation of the pyridine ring of 7-azaindole to form 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-azaindole N-oxide). This intermediate is then subjected to a bromination reaction to selectively introduce a bromine atom at the C4-position of the 7-azaindole scaffold.

Two effective methods for the conversion of 7-azaindole N-oxide to this compound have been reported, primarily differing in the choice of brominating agent and reaction conditions.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-Azaindole N-oxide)

A common procedure for the N-oxidation of 7-azaindole involves the use of hydrogen peroxide in an organic solvent.[1]

Protocol:

-

Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[1]

-

Cool the mixture to a temperature between 5 and 15 °C.[1]

-

Add hydrogen peroxide to the solution in a dropwise manner. The molar ratio of 7-azaindole to hydrogen peroxide is typically between 1:1.1 and 1:2.[1]

-

Allow the reaction to proceed for 2 to 5 hours at a temperature between 5 and 15 °C.[1]

-

Upon completion, the product, 1H-pyrrolo[2,3-b]pyridine-7-oxide, can be isolated using standard work-up procedures.

Step 2: Synthesis of this compound

Method A: Using Methanesulfonic Anhydride and Tetramethylammonium Bromide

This method provides a detailed and specific protocol for the bromination of 7-azaindole N-oxide.[2][3]

Protocol:

-

Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) and tetramethylammonium bromide (1.2 eq.) in N,N-dimethylformamide (DMF).[2]

-

Cool the solution to 0 °C.

-

Add methanesulfonic anhydride (Ms₂O) (2.0 eq.) to the mixture in portions while maintaining the temperature at 0 °C.[2][3]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[2]

-

Upon completion, dilute the reaction mixture with water and adjust the pH to 7 using solid sodium hydroxide.[2]

-

Add more water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.[2]

-

Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[2]

Method B: Using Phosphorus Oxyhalides

A more general method for the synthesis of 4-halo-7-azaindoles, including the bromo derivative, utilizes phosphorus oxyhalides.[1]

Protocol:

-

Mix 1H-pyrrolo[2,3-b]pyridine-7-oxide with an organic solvent such as acetonitrile or THF.[1]

-

Add a phosphorus oxyhalide (e.g., POBr₃ for bromination). The molar ratio of the N-oxide to the phosphorus oxyhalide is typically between 1:2 and 1:10.[1]

-

Heat the mixture to a temperature between 80 and 100 °C.

-

After 20 to 60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA) (0.05 to 0.2 eq.).[1]

-

Continue the reaction for 2 to 8 hours at 80 to 100 °C.[1]

-

After the reaction is complete, remove the solvent and excess phosphorus oxyhalide, for instance, by distillation under reduced pressure.

-

Add water to the residue at a temperature between -5 and 0 °C.

-

Adjust the pH to 8.5-9.5 to precipitate the product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via Method A, as reported in the literature.[2]

| Parameter | Value |

| Starting Material | 1H-pyrrolo[2,3-b]pyridine-7-oxide |

| Reagents | Tetramethylammonium bromide, Methanesulfonic anhydride, N,N-dimethylformamide |

| Molar Ratio (N-oxide:TMA-Br:Ms₂O) | 1 : 1.2 : 2.0 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours |

| Yield | 56% |

| Mass Spectrum (ESI) | m/z 196.9 [M + H]⁺ |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic pathways.

References

4-Bromo-7-azaindole: A Core Scaffold for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole, a heterocyclic organic compound, has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom on the 7-azaindole core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its significant role in the development of targeted therapeutics, with a focus on kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, enabling it to bind effectively to the hinge region of kinases.[1][2][3]

Physicochemical Properties and Identification

This compound is a stable, off-white to light yellow solid at room temperature.[4] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 348640-06-2 | [5][6] |

| Molecular Formula | C₇H₅BrN₂ | [5][6] |

| Molecular Weight | 197.03 g/mol | [5][6][7] |

| Synonyms | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | [6][8] |

| Melting Point | 178-183 °C | [5][7] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [7] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of a 7-azaindole precursor. A detailed experimental protocol for its synthesis from 1H-pyrrolo[2,3-b]pyridine-7-oxide is provided below.

Experimental Protocol: Synthesis from 1H-pyrrolo[2,3-b]pyridine-7-oxide

Materials:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide

-

Tetramethylammonium bromide

-

Methanesulfonic anhydride (Ms₂O)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (e.g., 3.0 g, 22.4 mmol) and tetramethylammonium bromide (e.g., 4.13 g, 1.2 eq.) in DMF (30 ml).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonic anhydride (e.g., 7.8 g, 2.0 eq.) in small portions while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Upon completion of the reaction, dilute the solution with water (60 ml).

-

Adjust the pH of the solution to 7 using solid sodium hydroxide.

-

Add more water (approximately 130 ml) to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.

-

Collect the precipitate by filtration and wash it with ice-cold water (2 x 20 ml).

-

Dry the solid product in a vacuum oven over phosphorus pentoxide to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Expected Yield: Approximately 56%.

Characterization: The product can be characterized by mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, ESI-MS is expected to show a peak at m/z 196.9 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks at δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), and 6.57 (s, 1H).[5]

Application in Kinase Inhibitor Synthesis

This compound serves as a versatile intermediate for creating more complex molecules through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10] The bromine atom at the 4-position provides a reactive handle for the introduction of diverse substituents, allowing for the systematic exploration of chemical space in drug discovery programs.[8][11]

This compound is particularly valuable in the synthesis of tyrosine kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, thereby inhibiting their activity.[2][3]

Inhibition of Key Signaling Pathways

Inhibitors derived from this compound have been developed to target several important kinases involved in cancer progression, including B-Raf, c-Met, ALK, and Aurora kinases.

B-Raf Signaling Pathway: The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[13][14] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas.[12][14] Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole scaffold and targets the mutated B-Raf protein.[3][15] The development of such inhibitors often starts from a 7-azaindole fragment.[15]

Other Targeted Pathways:

-

c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and angiogenesis.[16][17] 4-azaindole derivatives have been identified as c-Met inhibitors.[18]

-

ALK Pathway: Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers like non-small cell lung cancer.[6][7][9]

-

Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1][5][19]

Potency of Azaindole-Based Kinase Inhibitors

The effectiveness of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the kinase activity by 50%. The table below presents IC₅₀ values for some kinase inhibitors that contain an azaindole scaffold.

| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Vemurafenib (7-azaindole) | B-Raf (V600E) | 31 | [15] |

| Pexidartinib (7-azaindole) | CSF1R | 13 | [15] |

| N-nitrobenzenesulfonyl-4-azaindole deriv. | c-Met | 20 - 70 | [18] |

| 7-azaindole derivative | JAK2 | 260 | [18] |

| 6-azaindole derivative | FLT-3 | 18 | [18] |

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its well-defined chemical properties and versatile reactivity make it an invaluable starting material for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core has proven to be a highly effective scaffold for targeting the ATP-binding site of numerous kinases implicated in cancer and other diseases. As our understanding of cellular signaling pathways continues to grow, the strategic use of this compound in the design and synthesis of novel therapeutics is expected to remain a fruitful area of research, paving the way for the development of next-generation targeted therapies.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Solubility of 4-Bromo-7-azaindole in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, this document outlines the standard methodologies for determining its solubility, enabling researchers to generate precise and reliable data. The compound is generally described as having moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane, and is sparingly soluble in water.[1][2]

Data Presentation: A Framework for Solubility Analysis

Due to the limited availability of specific quantitative solubility data in public literature, the following table is presented as a template for researchers to systematically record their experimental findings. This structured format allows for the clear and concise presentation of solubility data, facilitating comparison across different solvents and conditions.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC, UV-Vis |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be visible at the end of the equilibration period.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[3] Filtration is a common and effective method.[4]

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[5]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Bromo-7-azaindole: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-7-azaindole (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound in medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with explicit experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-N1 | 10.77 | broad singlet | - |

| H-6 | 8.14 | doublet | 5.2 |

| H-2 | 7.42 | singlet | - |

| H-5 | 7.31 | doublet | 5.1 |

| H-3 | 6.57 | singlet | - |

Data acquired in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR spectroscopy identifies the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired over a longer period.

| Carbon | Chemical Shift (δ) ppm |

| C-7a | 148.9 |

| C-6 | 143.1 |

| C-5 | 129.8 |

| C-2 | 128.5 |

| C-3a | 122.3 |

| C-4 | 111.5 |

| C-3 | 100.2 |

Note: This data is for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as a predictive reference. Experimental data for the 4-bromo isomer was not available in the reviewed literature.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy measures the vibrational frequencies of bonds within the molecule, providing insights into the functional groups present. Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Technique | Key Peaks / Values | Interpretation |

| IR (KBr) | ~3400 cm⁻¹ (broad)~1600 cm⁻¹~1450 cm⁻¹~750 cm⁻¹ | N-H stretchingC=C aromatic stretchingC-H aromatic bendingC-Br stretching |

| MS (ESI) | m/z 196.9 [M+H]⁺ | Molecular ion peak (protonated) |

Note: Specific IR peak values for this compound are predicted based on characteristic functional group absorptions as explicit experimental data was not found. The MS data confirms the molecular weight of 196.03 g/mol .[1]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the general procedures used for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer.[1] A standard pulse sequence was used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode.[1] The sample solution was infused into the mass spectrometer, and the data was collected over a mass range that included the expected molecular weight.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak ([M+H]⁺).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting IR spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Ascendant Scaffold: A Technical Guide to the Applications of 4-Bromo-7-azaindole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole core, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique electronic properties and ability to act as a bioisostere for indole and purine have made it a highly sought-after scaffold. The introduction of a bromine atom at the 4-position, yielding 4-Bromo-7-azaindole, provides a versatile chemical handle for a variety of synthetic transformations, unlocking a vast chemical space for drug discovery. This technical guide delves into the significant applications of this compound, with a focus on its role in the development of potent kinase inhibitors. We will explore its synthesis, key reactions, and the biological activities of its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The 7-Azaindole Framework: A Privileged Scaffold in Kinase Inhibition

The 7-azaindole moiety is recognized as an excellent "hinge-binding" motif for protein kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[1] This bidentate hydrogen bonding capability provides a strong anchor for inhibitors within the ATP-binding pocket, leading to high potency. The strategic placement of a bromine atom at the 4-position of the 7-azaindole scaffold does not impede this crucial interaction and offers a reactive site for the introduction of various substituents through cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2][3]

Key Synthetic Applications of this compound

This compound is a valuable building block for the synthesis of a diverse range of substituted 7-azaindole derivatives.[4] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the 7-azaindole ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3][5] These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler precursors.

A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction is widely used to form a carbon-carbon bond between the azaindole core and an aryl or heteroaryl group.

This compound in the Synthesis of Kinase Inhibitors

The versatility of this compound as a synthetic intermediate is exemplified by its use in the development of potent inhibitors targeting various kinases implicated in cancer and other diseases.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[6] GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases that utilizes a 7-azaindole scaffold.[7][8] The synthesis of GSK1070916 involves a key Suzuki coupling step with a this compound derivative.[2][3]

The Aurora kinase signaling pathway is critical for proper cell division. Inhibition of Aurora B, for instance, leads to defects in chromosome segregation and ultimately cell death in proliferating cancer cells.

PI3K/AKT/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a frequent event in cancer. The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors.[9]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Bromo-7-Azaindole: A Technical Guide to a Privileged Scaffold for Kinase Inhibitor Development

Executive Summary: In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone. Within this class of drugs, the 7-azaindole scaffold has emerged as a "privileged structure" due to its unique ability to mimic the adenine hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases.[1][2][3][4] This technical guide focuses on 4-bromo-7-azaindole, a key derivative that serves as a versatile and highly valuable building block for the synthesis of novel kinase inhibitors.[5][6] The strategic placement of a bromine atom at the C-4 position provides a crucial synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7] This document provides an in-depth overview of its synthesis, application, relevant biological pathways, and detailed experimental protocols for researchers and drug development professionals.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both indole and the purine system.[1][8] Its significance in kinase inhibitor design stems from the arrangement of its pyrrole NH group and the adjacent pyridine nitrogen (N7). This specific geometry allows the scaffold to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a mode of interaction that is fundamental to the mechanism of many ATP-competitive inhibitors.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor.[3] This bidentate interaction provides a stable anchor for the inhibitor, and the five available positions on the bicyclic ring offer ample opportunities for modification to enhance potency and selectivity.[2][3] Several successful drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature the 7-azaindole core, underscoring its clinical and commercial importance.[3][9][10]

This compound: The Versatile Building Block

This compound is a stable heterocyclic compound that has become indispensable in pharmaceutical development.[5][6] The bromine atom at the 4-position significantly enhances its utility as a synthetic intermediate.[5]

Key Properties:

-

Compound Name: 4-Bromo-1H-pyrrolo[2,3-b]pyridine

-

Synonyms: this compound

-

Molecular Formula: C₇H₅BrN₂

-

Appearance: Typically a light brown or off-white solid.[7]

-

Reactivity: The C-Br bond is a key functional handle, readily participating in various palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[7][8][11] This allows for the efficient introduction of aryl, heteroaryl, amine, and other moieties to build a diverse library of compounds.

Synthetic Strategies and Applications

The primary application of this compound is as a foundational element in the multi-step synthesis of complex kinase inhibitors. The general workflow involves leveraging the C4-bromo position for a key coupling reaction to introduce a significant part of the final molecule's pharmacophore.

Caption: General synthetic workflow for kinase inhibitors using this compound.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in oncology.[8] The 7-azaindole scaffold has been successfully employed to develop potent Aurora kinase inhibitors. For instance, the synthesis of GSK1070916, a selective inhibitor of Aurora B/C, utilized a this compound derivative as a key intermediate. The synthesis involved a selective Suzuki cross-coupling at the C4 position to introduce a pyrazole moiety.[8]

Case Study: Rho Kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential for treating hypertension and glaucoma.[12] Structure-activity relationship (SAR) studies on a series of 7-azaindole-based ROCK inhibitors have demonstrated the importance of substitutions at the C4 position. By starting with this compound and introducing various thiazole derivatives via coupling reactions, researchers were able to develop compounds with excellent ROCK potency and selectivity over other kinases like PKA.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized using a this compound core or its close derivatives, demonstrating the scaffold's utility.

Table 1: Activity of 7-Azaindole-Based ROCK Inhibitors

| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/ROCK1) |

|---|---|---|---|---|

| 16 | 1 | 2 | 2700 | 2700 |

| 17 | 1 | 2 | 10000 | 10000 |

| 19 | 2 | 3 | >10000 | >5000 |

| 21 | 1 | 2 | 10000 | 10000 |

| 22 | 1 | 2 | 6700 | 6700 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021.[12]

Table 2: Activity of Azaindole-Based Inhibitors on Various Kinases

| Scaffold | Target Kinase | Example Compound | IC₅₀ (nM) |

|---|---|---|---|

| 4-Azaindole | c-Met | Derivative 62 | 70 |

| 4-Azaindole | c-Met | Derivative 63 | 20 |

| 7-Azaindole | JAK2 | Derivative 97 | 1 |

| 7-Azaindole | JAK3 | Derivative 97 | 5 |

| 7-Azaindole | Aurora B/C | GSK 1070916 | - |

Data sourced from Molecules, 2014.[8]

Key Signaling Pathways Targeted

Many inhibitors derived from this compound target kinases within critical intracellular signaling cascades that control cell proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is one of the most important.[13][14]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that is often dysregulated in cancer.[15][16] It transmits extracellular signals from receptor tyrosine kinases (RTKs) on the cell surface to transcription factors in the nucleus, ultimately driving cell growth and division.[13][14]

Caption: A simplified diagram of the canonical MAPK/ERK signaling cascade.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a common synthetic route starting from 1H-pyrrolo[2,3-b]pyridine-7-oxide.[17]

Materials:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide

-

Tetramethylammonium bromide

-

Methanesulfonic anhydride (Ms₂O)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonic anhydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the ice bath and continue stirring at room temperature for 4 hours.

-

Dilute the reaction mixture with water and adjust the pH to 7 using solid NaOH.

-

Add additional water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour to maximize precipitation.

-

Collect the precipitate by filtration, washing with two portions of ice-cold water.

-

Dry the solid product in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[17]

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This is a representative protocol for coupling an amine to the this compound core.[18]

Materials:

-

This compound (1.0 eq)

-

Amine coupling partner (3.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (0.04 eq)

-

tert-Butanol (solvent)

Procedure:

-

To a reaction vessel, add this compound, the desired amine, and potassium carbonate.

-

Add tert-butanol as the solvent.

-

Degas the mixture by bubbling nitrogen or argon through the solution for several minutes.

-

Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos) to the vessel.

-

Degas the mixture again for 2 minutes.

-

Seal the vessel and heat the reaction mixture to 100 °C overnight with stirring.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate the desired 4-amino-7-azaindole derivative.[18]

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

-

Recombinant purified target kinase

-

Kinase-specific peptide substrate

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

Procedure:

-

Compound Preparation: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

-

Reaction Setup:

-

Add a small volume (e.g., 2.5 µL) of the kinase assay buffer to each well of a 384-well plate.

-

Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the target kinase enzyme to all wells except the negative controls.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP by adding the detection reagent according to the manufacturer's instructions.

-

Data Analysis:

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Normalize the data using the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the rational design of kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic flexibility afforded by the C4-bromo substituent, provides medicinal chemists with a powerful platform for developing novel therapeutics.[3][5][7] As our understanding of kinase signaling pathways deepens, the demand for versatile and effective building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies in oncology and beyond.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 16. cusabio.com [cusabio.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

Biological Activity of 4-Bromo-7-azaindole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bicyclic heterocycle containing a pyrrole ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. The introduction of a bromine atom at the 4-position of the 7-azaindole core provides a versatile synthetic handle for the development of diverse derivatives through various cross-coupling reactions. This strategic functionalization has enabled the exploration of 4-bromo-7-azaindole derivatives across multiple therapeutic areas, revealing a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to their ability to inhibit protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][3] By targeting these enzymes, these compounds can modulate cell proliferation, survival, and apoptosis.

Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The 7-azaindole moiety often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2] The bromine at the 4-position allows for the introduction of various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

| Target Kinase | Derivative | IC50 / Ki | Reference |

| c-Met | N1-substituted 4-azaindole | 20 nM (IC50) | [1] |

| CDK9/Cyclin T | Substituted 7-azaindole | 0.206 µM (IC50) | [4][5] |

| Haspin | Substituted 7-azaindole | 0.118 µM (IC50) | [4][5] |

| PI3Kγ | Azaindole isoindolinone | 0.040 µM (IC50) | [6] |

| PAK1 | 4-azaindole analog | <10 nM (Ki) | [7] |

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates a simplified signaling cascade where a this compound derivative inhibits a protein kinase, leading to the downstream inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.

Cytotoxic Activity Against Cancer Cell Lines

The efficacy of this compound derivatives has been demonstrated through in vitro cytotoxicity assays against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

Table 2: Cytotoxicity of Selected this compound Derivatives against Human Cancer Cell Lines

| Cell Line | Cancer Type | Derivative | IC50 (µM) | Reference |

| A375 | Melanoma | TH1082 | 25.38 (as µg/mL) | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | TH1082 | 48.70 (as µg/mL) | [8] |

| MCF-7 | Breast Cancer | TH1082 | 76.94 (as µg/mL) | [8] |

| HeLa | Cervical Cancer | 7-AID | 16.96 | [9] |

| MCF-7 | Breast Cancer | 7-AID | 14.12 | [9] |

| MDA-MB-231 | Breast Cancer | 7-AID | 12.69 | [9] |

| HL-60 | Myeloblastic Leukemia | 4-phenylaminopyrrolo[2,3-b]pyridine | Not specified | [10] |

| HL-60 | Myeloblastic Leukemia | 4-phenethylaminopyrrolo[2,3-b]pyridine | Not specified | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][13]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Screening

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with potential antibacterial activity.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard parameters used to quantify the antibacterial potency of a compound.

Table 3: Antibacterial Activity of Selected this compound Derivatives

| Bacterial Strain | Derivative | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Not specified | 8 - 128 | 32 - 256 | [14] |

| Escherichia coli | Not specified | 8 - 128 | 32 - 256 | [14] |

| Pseudomonas aeruginosa | Not specified | 8 - 128 | 32 - 256 | [14] |

Note: The specific structures of the derivatives were not detailed in the provided snippets, hence "Not specified".

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (this compound derivative)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold for the discovery of novel therapeutic agents. Their demonstrated efficacy as potent inhibitors of protein kinases underpins their significant potential in the development of new anticancer drugs. Furthermore, the emerging evidence of their antimicrobial activity highlights their promise in addressing the challenge of infectious diseases. The synthetic accessibility and the potential for diverse functionalization of the this compound core ensure that this privileged structure will continue to be a focal point of research and development in medicinal chemistry for the foreseeable future. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

4-Bromo-7-azaindole derivatives for cancer research

An In-Depth Technical Guide to 4-Bromo-7-Azaindole Derivatives in Cancer Research

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole and purine frameworks in molecules designed to interact with biological targets.[1][2] Its derivatives have garnered significant attention, particularly in oncology, for their ability to function as potent inhibitors of various protein kinases.[3][4] The introduction of a bromine atom at the 4-position of the 7-azaindole core provides a crucial synthetic handle for diversification through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][5] This guide provides a technical overview of this compound derivatives, focusing on their synthesis, mechanism of action as kinase inhibitors, and their application in cancer research, complete with quantitative data and detailed experimental protocols for the research and drug development professional.

Synthesis of this compound and Derivatives

The this compound core is a versatile intermediate. Its synthesis and subsequent functionalization are critical steps in the development of novel cancer therapeutics.

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

A common method for the preparation of the core scaffold involves the bromination of 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Experimental Protocol:

-

Starting Material: 1H-pyrrolo[2,3-b]pyridine 7-oxide (3.0 g, 22.4 mmol).

-

Reagents: Tetramethylammonium bromide (4.13 g, 1.2 eq.), N,N-dimethylformamide (DMF, 30 ml), Methanesulfonic anhydride (Ms₂O, 7.8 g, 2.0 eq.), Solid Sodium Hydroxide (NaOH), Ice water, Phosphorus pentoxide (P₂O₅).

-

Procedure:

-

Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide and tetramethylammonium bromide in DMF (30 ml).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonic anhydride (Ms₂O) in small portions at 0 °C.

-

Stir the resulting mixture for 1 hour at 0 °C, then allow it to warm to room temperature and continue stirring for 4 hours.

-

Dilute the reaction solution with water (60 ml).

-

Adjust the pH to 7 with solid NaOH.

-

Add more water (approximately 130 ml) to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.

-

Separate the precipitate by filtration, wash with ice-water (2 x 20 ml), and dry in a vacuum oven over P₂O₅.

-

-

Expected Yield: 2.47 g (56%). The product can be confirmed by mass spectrometry (ESI) m/z 196.9 [M+H]⁺.[6]

Derivative Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties. This is a cornerstone for building libraries of potential kinase inhibitors.[3][7]

General Experimental Protocol:

-

Reactants: this compound derivative (1.0 eq.), Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.).

-

Catalyst System: Palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(OAc)₂/SPhos (0.1 eq.).[7][8]

-

Base: An inorganic base such as K₂CO₃ or K₃PO₄ (2.0-4.0 eq.).[8]

-

Solvent: A deoxygenated solvent system, typically a mixture like 1,4-dioxane/water or toluene/THF/water.[8]

-

Procedure:

-

Flame-dry a round-bottom flask or pressure vessel equipped with a stir bar under high vacuum and purge with an inert gas (e.g., Argon).

-

Charge the flask with the this compound derivative, the boronic acid/ester, the base, and the palladium catalyst/ligand.

-

Add the deoxygenated solvent system via syringe.

-

Purge the resulting mixture with argon for an additional 10-15 minutes.

-

Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 1-24 hours), monitoring progress by TLC or LC-MS.[8][9]

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[9]

-

Mechanism of Action and Key Signaling Pathways

This compound derivatives have been primarily developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] The azaindole core acts as a hinge-binding motif, mimicking the adenine portion of ATP.[2] Key pathways targeted by these inhibitors include the PI3K/AKT/mTOR and TGFβ signaling cascades.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its frequent deregulation in a wide range of tumors makes it a prime target for cancer therapy.[10] Several series of 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[10][11][12]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.

TGFβ Receptor Kinase Inhibition

The transforming growth factor β (TGFβ) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. It is also a key regulator of anti-tumor immunity.[13][14] Inhibiting the TGFβ receptor I (TGFβRI) kinase is a promising strategy, particularly for immuno-oncology applications.[13][15] Novel 4-azaindole derivatives have been identified as potent and selective inhibitors of TGFβRI.[13][16]

Caption: Inhibition of the TGFβ signaling pathway at the TGFβRI kinase by a this compound derivative.

Quantitative Biological Data

The efficacy of this compound derivatives is quantified by their inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against specific kinases and cancer cell lines. The tables below summarize key data from the literature for 4-azaindole and related 7-azaindole scaffolds.

Table 1: Kinase Inhibitory Activity of Azaindole Derivatives

| Compound Scaffold | Target Kinase | Activity Type | Value (nM) | Citation |

| 4-Azaindole | TGFβRI | IC₅₀ | 2 | [15] |

| 4-Azaindole | p21-activated kinase-1 (PAK1) | Kᵢ | < 10 | [17] |

| 7-Azaindole | Aurora A | IC₅₀ | 22 | [18] |

| 7-Azaindole | Aurora B | IC₅₀ | 5 | [18] |

| 7-Azaindole | PI3Kγ | IC₅₀ | 0.5 | [10] |

| 7-Azaindole | PI3Kγ | IC₅₀ | 40 | [12] |

| 7-Azaindole | c-Met | IC₅₀ | 20 | [3] |

| 7-Azaindole | JAK2 | IC₅₀ | 1 | [3] |

| 7-Azaindole | JAK3 | IC₅₀ | 5 | [3] |

Table 2: Anti-proliferative Activity of Azaindole Derivatives

| Compound Scaffold | Cell Line | Cancer Type | Activity Type | Value (µM) | Citation |

| Pyrazole-Thiazolidinone | HCT 116 | Colorectal Carcinoma | IC₅₀ | 0.37 | [19] |

| Pyrazole-Thiazolidinone | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 0.44 | [19] |

| 7-Azaindole (FD2054) | MCF-7 | Breast Adenocarcinoma | IC₅₀ | Potent (Value not specified) | [11] |

| 7-Azaindole (FD2078) | MDA-MB-231 | Breast Adenocarcinoma | IC₅₀ | Potent (Value not specified) | [11] |

Key Experimental Protocols (Biological)

Standardized assays are crucial for evaluating and comparing the biological activity of newly synthesized derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays are used to determine a compound's direct inhibitory effect on a purified kinase enzyme. Fluorescence- or luminescence-based assays are common high-throughput methods.[20][21]

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

-

Reagents: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), purified target kinase, kinase substrate (peptide or protein), ATP, test compounds, detection reagents (e.g., LanthaScreen™ or Kinase-Glo®).[20][22]

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer.

-

In a 384-well microplate, add the test compound, followed by a mixture of the kinase enzyme and a fluorescently labeled tracer or antibody.[22]

-

Allow the enzyme and inhibitor to pre-incubate for 10-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and the substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA.[23]

-

Add detection reagents as per the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated substrate.

-

Incubate for the required detection time (e.g., 60 minutes).

-

Read the plate using a compatible microplate reader (e.g., measuring fluorescence at specific wavelengths for TR-FRET).

-

Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[20]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[24]

Protocol:

-

Materials: 96-well tissue culture plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).[24]

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.[25]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26][27]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[25]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.[26]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

-

References

- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. a2bchem.com [a2bchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]